molecular formula C17H22IN3 B1662928 IPAG CAS No. 193527-91-2

IPAG

Cat. No.: B1662928
CAS No.: 193527-91-2
M. Wt: 395.28 g/mol
InChI Key: UUKPIWYXWLJPJF-UHFFFAOYSA-N
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Description

1- (4-Iodophenyl)-3- (2-adamantyl)guanidine, commonly known as IPAG, is a potent sigma-1 receptor antagonist. It has been studied for its ability to induce apoptosis and inhibit cell proliferation. This compound is particularly noted for its role in the degradation of programmed death-ligand 1 (PD-L1) in certain cancer cell lines .

Mechanism of Action

Target of Action

The primary target of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine is the Sigma-1 receptor (S1R) . S1R is a ligand-gated membrane chaperone protein that is sensitive to Ca2+ and resides in the mitochondria-associated endoplasmic reticulum . It is found at significant levels in the brain and is involved in a wide range of biological processes and chronic disease states .

Mode of Action

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine interacts with S1R, modulating its function as an interorganelle-signaling modulator . This interaction affects the receptor’s role in various biological processes, including pain reception, neuropsychiatric diseases, vascular diseases, and cancer .

Biochemical Pathways

The compound’s interaction with S1R affects various biochemical pathways. S1R interacts with ion channels and neurotransmitters involved in learning, memory, and the development of compulsive behavior . It has been shown that S1R agonists facilitate the reinforcing effects of ethanol and induce binge-like drinking, while S1R antagonists block excessive drinking in genetic and environmental models of alcoholism .

Pharmacokinetics

The pharmacokinetics of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine are still under investigation. It is known that a radiotracer should bind to its target with high affinity and selectivity to provide insight about the distribution, expression levels, and functional role of the receptor .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological processes and disease states in which S1R is involved . For instance, S1R protein levels increased in rat anterior cingulate cortex when the animals engaged in compulsive binge-eating behavior . S1R antagonism was also shown to dose-dependently prevent binge-eating in these rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine. For example, the compound’s interaction with S1R can be influenced by the presence of other neurotransmitters and ion channels in the brain

Preparation Methods

Synthetic Routes and Reaction Conditions

IPAG can be synthesized through a multi-step process involving the reaction of 4-iodoaniline with 2-adamantylamine in the presence of a guanidine derivative. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

IPAG undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted this compound compounds .

Scientific Research Applications

IPAG has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IPAG

This compound is unique in its high affinity for the sigma-1 receptor and its ability to induce apoptosis and inhibit cell proliferation. Its specific action on PD-L1 degradation sets it apart from other sigma-1 receptor antagonists, making it a valuable compound in cancer research .

Properties

IUPAC Name

2-(2-adamantyl)-1-(4-iodophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKPIWYXWLJPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193527-91-2
Record name 193527-91-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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